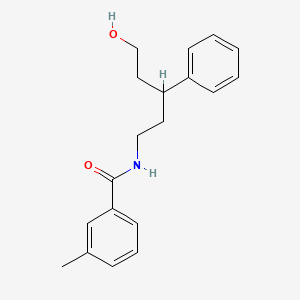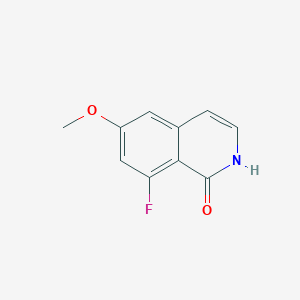![molecular formula C16H13F3N2OS B2469560 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole CAS No. 1797992-75-6](/img/structure/B2469560.png)
1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole is a complex organic molecule that garners attention for its unique chemical structure and potential applications across various scientific fields. This compound integrates a pyridine ring substituted with a methylsulfanyl group and a carbonyl group, combined with a dihydroindole structure substituted with a trifluoromethyl group.
准备方法
Synthetic Routes and Reaction Conditions: : The preparation of 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole involves multiple steps. Typically, it starts with the synthesis of the pyridine core, followed by the introduction of the methylsulfanyl group using a nucleophilic substitution reaction. The carbonyl group is then introduced through a Friedel-Crafts acylation reaction. The indole structure is synthesized separately, often via Fischer indole synthesis, and then integrated with the trifluoromethyl group using a suitable halogenation method. Finally, the two fragments are coupled using a Pd-catalyzed cross-coupling reaction under controlled temperature and pressure conditions.
Industrial Production Methods: : Scaling up this synthesis for industrial production requires careful optimization of each step to ensure high yield and purity. Techniques such as continuous flow chemistry and automation of reaction steps are employed to maintain consistency and efficiency. The use of high-throughput screening methods aids in identifying optimal catalysts and reaction conditions, ensuring the process is economically viable for large-scale production.
化学反应分析
Types of Reactions: : This compound exhibits a range of chemical reactivity, including:
Oxidation: Can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reductive conditions can simplify its structure or modify its functional groups.
Substitution: Undergoes nucleophilic or electrophilic substitution reactions, particularly at the pyridine and indole rings.
Common Reagents and Conditions: : Some commonly used reagents include:
Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents like lithium aluminium hydride or sodium borohydride for reduction reactions.
Halogenating agents such as N-bromosuccinimide for substitution reactions.
Major Products: : The major products from these reactions vary but can include derivatives with modified electronic properties or steric configurations, enhancing their utility in various applications.
科学研究应用
Chemistry: : Its unique structure makes it an interesting target for studying reaction mechanisms and developing novel synthetic methodologies.
Medicine: : Can be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities, due to its complex structure and functional groups.
Industry: : Utilized in the development of advanced materials, including polymers and nanomaterials, leveraging its stability and reactivity.
作用机制
The mechanism by which 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole exerts its effects is linked to its ability to interact with specific molecular targets. Its functional groups allow it to bind to enzymes or receptors, altering their activity and thus affecting biological pathways. The trifluoromethyl group, in particular, can enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.
相似化合物的比较
Unique Aspects: : This compound stands out due to the presence of both a trifluoromethyl group and a methylsulfanyl group, which are less commonly found together in similar compounds.
Similar Compounds
4-(trifluoromethyl)-1H-indole: Lacks the pyridine moiety and methylsulfanyl substitution.
2-(methylsulfanyl)pyridine: Simpler structure without the indole ring and trifluoromethyl group.
1-(pyridin-4-yl)-2,3-dihydro-1H-indole: Absence of both trifluoromethyl and methylsulfanyl groups.
By analyzing and comparing these compounds, researchers can identify the unique contributions of each functional group to the compound's overall properties and reactivity.
属性
IUPAC Name |
(2-methylsulfanylpyridin-4-yl)-[4-(trifluoromethyl)-2,3-dihydroindol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2OS/c1-23-14-9-10(5-7-20-14)15(22)21-8-6-11-12(16(17,18)19)3-2-4-13(11)21/h2-5,7,9H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKAYWPETYSMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)N2CCC3=C(C=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2469479.png)
![N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2469481.png)
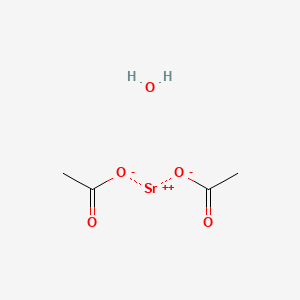
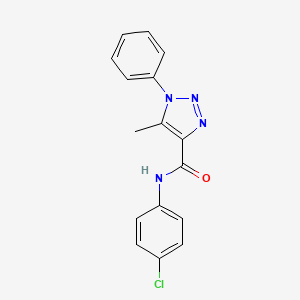
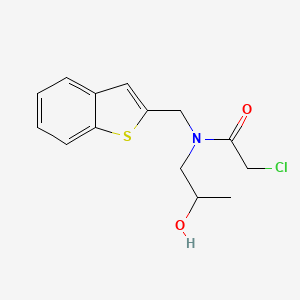
![(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2469489.png)
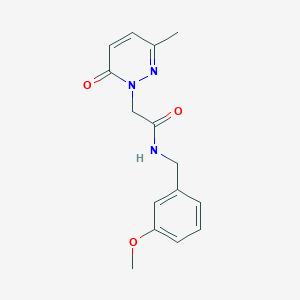
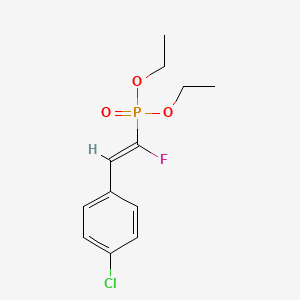
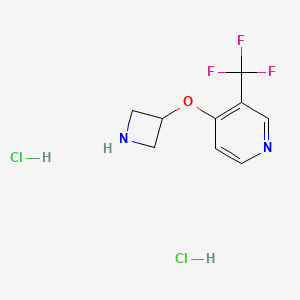
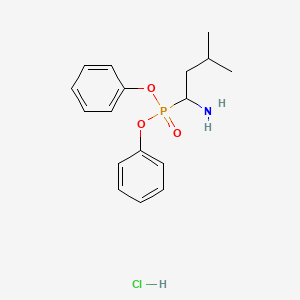
![8-benzyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469496.png)
![3-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide](/img/structure/B2469498.png)
